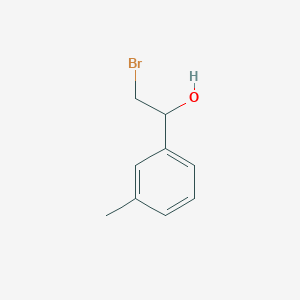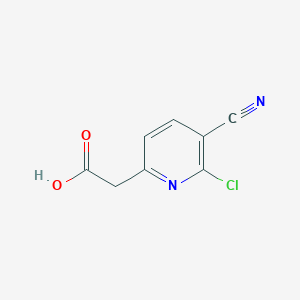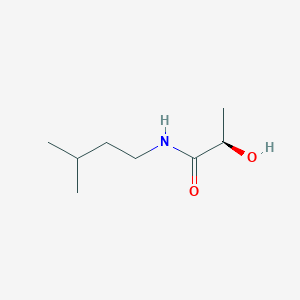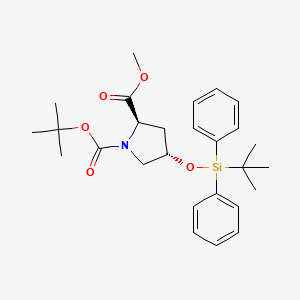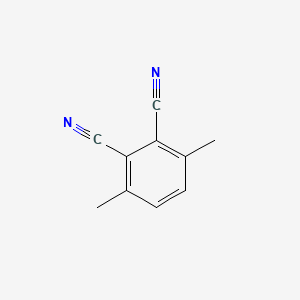
3,6-Dimethylphthalonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethylphthalonitrile is an organic compound with the molecular formula C10H8N2. It is also known by its IUPAC name, 3,4-dimethylbenzene-1,2-dicarbonitrile. This compound is characterized by the presence of two methyl groups and two nitrile groups attached to a benzene ring. It is a white crystalline solid with a melting point of approximately 160°C.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Dimethylphthalonitrile can be synthesized through various methods. One common synthetic route involves the reaction of 3,6-dimethylphthalic anhydride with ammonia or ammonium salts to form the corresponding phthalimide, which is then dehydrated to yield this compound.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The process typically involves the use of catalysts to accelerate the reaction and reduce energy consumption.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethylphthalonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products Formed
Oxidation: 3,6-Dimethylphthalic acid
Reduction: 3,6-Dimethylphthalamine
Substitution: Various substituted phthalonitrile derivatives
Scientific Research Applications
3,6-Dimethylphthalonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of phthalocyanine compounds, which are important in dye and pigment industries.
Biology: It is utilized in the development of fluorescent probes and sensors for biological imaging.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: It is employed in the production of high-performance polymers and resins, particularly in the electronics and aerospace industries.
Mechanism of Action
The mechanism of action of 3,6-Dimethylphthalonitrile involves its ability to undergo various chemical transformations due to the presence of reactive nitrile groups. These groups can interact with different molecular targets, leading to the formation of new compounds with desired properties. The pathways involved include nucleophilic addition, substitution, and polymerization reactions.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethylphthalonitrile
- 4,5-Dimethylphthalonitrile
- 2,3-Dimethylphthalonitrile
Comparison
3,6-Dimethylphthalonitrile is unique due to the specific positioning of its methyl and nitrile groups, which influence its reactivity and the types of products it can form. Compared to other dimethylphthalonitriles, it offers distinct advantages in terms of stability and ease of synthesis.
Properties
Molecular Formula |
C10H8N2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3,6-dimethylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C10H8N2/c1-7-3-4-8(2)10(6-12)9(7)5-11/h3-4H,1-2H3 |
InChI Key |
YAAWCVHNQITNBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


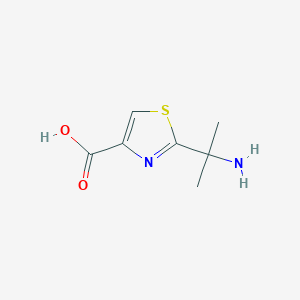
![2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B13060387.png)
![(Z)-[1-amino-2-(benzenesulfonyl)ethylidene]aminocyclopropanecarboxylate](/img/structure/B13060390.png)


![[5-(Difluoromethyl)pyrimidin-2-yl]methanamine](/img/structure/B13060409.png)
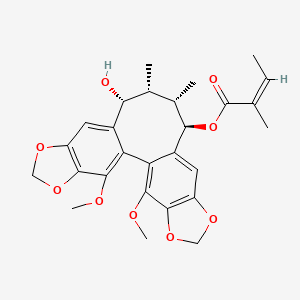
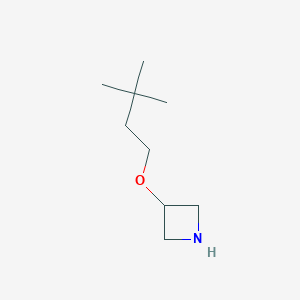
![ethyl N-[(Z)-2-acetyl-3-(4-methoxyanilino)-2-propenoyl]carbamate](/img/structure/B13060428.png)
